mu-agatoxin I
Description
Properties
CAS No. |
120500-28-9 |
|---|---|
Molecular Formula |
C14H11NO2 |
Synonyms |
mu-agatoxin I |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Mu Agatoxin I
Origins and Source Organisms (Agelenopsis aperta and related species)
Mu-agatoxin I is a peptide neurotoxin originally isolated from the venom of the American funnel-web spider, Agelenopsis aperta. wikipedia.orgnih.gov This spider's venom is a complex mixture of various neurotoxic compounds, which are broadly classified into three main groups: α-agatoxins, μ-agatoxins, and ω-agatoxins. nih.gov Each class of toxin targets a different type of ion channel. nih.gov While α- and ω-agatoxins can affect both insect and vertebrate ion channels, the μ-agatoxins are notably selective for insects. nih.govresearchgate.net The venom is extracted from two glands located at the base of the spider's fangs through a process of electrical stimulation, often referred to as "milking". wikipedia.org
Chromatographic Techniques for Venom Fractionation and Peptide Isolation
The purification of μ-agatoxin I from the crude venom of Agelenopsis aperta is achieved through chromatographic methods. wikipedia.org Initially, the whole venom is subjected to fractionation using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net This technique separates the complex mixture into its various components based on their hydrophobicity. The isolation process involves dissolving the crude venom and then injecting it into an HPLC system. wikipedia.orgresearchgate.net The separation is typically performed on a C18 column, utilizing a gradient of an organic solvent like acetonitrile in an acidic aqueous solution, such as 0.1% trifluoroacetic acid, to elute the different peptide fractions over time. This allows for the successful isolation of the various agatoxin classes, including the μ-agatoxins, for further characterization.
Table 1: Summary of Chromatographic Isolation for this compound
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile and Water with Trifluoroacetic Acid (TFA) |
| Elution | Gradient Elution |
Initial Biochemical and Electrophysiological Characterization of Mu-Agatoxins
Initial studies of μ-agatoxin I revealed it to be a C-terminally amidated peptide composed of 36 amino acids. nih.gov Its structure is constrained by four intramolecular disulfide bonds, which create a compact and stable conformation. nih.gov
Electrophysiological analyses have demonstrated that μ-agatoxins are specific modifiers of insect voltage-gated sodium channels. wikipedia.orgnih.gov Unlike channel blockers, μ-agatoxin I modifies the channel's gating properties. researchgate.netresearchgate.net It shifts the voltage-dependence of activation to more negative potentials. nih.govresearchgate.net This change increases the probability of the sodium channels opening at the normal resting potential, leading to neuronal depolarization. wikipedia.orgresearchgate.net The ultimate physiological consequences of this action include an increase in spontaneous neurotransmitter release and the generation of repetitive action potentials in motor neurons. nih.govresearchgate.net This activity is specific to insects; the toxin has no observed effect on sodium channels in mammals, such as those in rat dorsal root ganglion neurons. researchgate.net
Table 2: Biochemical and Electrophysiological Properties of this compound
| Property | Description |
|---|---|
| Biochemical Nature | Peptide |
| Amino Acid Length | 36 residues nih.gov |
| Molecular Weight | ~4273 Da wikipedia.org |
| Key Structural Features | 4 disulfide bonds, C-terminal amidation nih.gov |
| Molecular Target | Presynaptic voltage-activated sodium channels in insects wikipedia.orgresearchgate.net |
| Mechanism of Action | Shifts voltage-dependent activation to more negative potentials nih.govresearchgate.net |
| Physiological Effect | Increases spontaneous neurotransmitter release and repetitive firing nih.govresearchgate.net |
| Selectivity | Insect-specific wikipedia.orgnih.govresearchgate.net |
Structural Biology of Mu Agatoxin I
Primary Amino Acid Sequence Determination
Mu-agatoxin I, also identified as Mu-agatoxin-Aa1a (UniProt accession P11057), is a single-chain peptide. Its primary amino acid sequence has been fully determined, revealing a specific arrangement of amino acids that defines its unique properties uniprot.orgcpu-bioinfor.org.
Table 1: Primary Amino Acid Sequence of this compound
| Feature | Value | Source |
| UniProt Accession | P11057 (Mu-agatoxin-Aa1a) | uniprot.org |
| Amino Acid Sequence | ECVPENGHCRDWYDECCEGFYCSCRQPPKCICRNNN | cpu-bioinfor.org |
Peptide Length and C-Terminal Amidation
This compound is composed of 36 amino acid residues rcsb.orguniprot.orgcpu-bioinfor.org. A notable post-translational modification found in mu-agatoxins, including this compound, is C-terminal amidation rcsb.orgwikipedia.orgt3db.ca. This amidation is a characteristic feature of these peptides, observed in at least four distinct mu-agatoxins wikipedia.orgleibniz-fli.de. The theoretical molecular weight of this compound is approximately 4273 Da rcsb.orguniprot.org.
Table 2: Key Primary Structure Characteristics of this compound
| Characteristic | Value | Source |
| Peptide Length | 36 amino acids | rcsb.orguniprot.orgcpu-bioinfor.org |
| C-Terminal Amidation | Present | rcsb.orgwikipedia.orgt3db.ca |
| Molecular Weight | 4273 Da | rcsb.orguniprot.org |
Disulfide Bond Connectivity and Topography
This compound contains eight cysteine residues, forming four intramolecular disulfide bonds rcsb.orguniprot.orgt3db.ca. These disulfide bonds are crucial for the toxin's structural stability and play a significant role in maintaining its well-defined three-dimensional fold, especially given its relatively small size and lack of an extensive hydrophobic core t3db.caoup.comuchicago.edu. The specific pairings of these disulfide bonds were determined through preliminary structure calculations, which were essential for resolving their connectivity rcsb.org. This compound is recognized as a member of the inhibitory cystine knot (ICK) structural family, a common motif among many venom peptides that is characterized by a compact, disulfide-bonded core from which loops emerge uniprot.orgoup.comebi.ac.uk.
Three-Dimensional Solution Structure Elucidation
The three-dimensional solution structure of this compound has been elucidated, providing a detailed understanding of its spatial arrangement and folding rcsb.org. The determination of this structure revealed a compact and well-defined fold, with an average root mean square deviation (RMSD) of 0.89 Å for the backbone atoms among 38 converged conformers, indicating high precision in the structural model rcsb.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Determination
Nuclear Magnetic Resonance (NMR) spectroscopy was the primary technique employed for determining the solution conformation of this compound rcsb.orgnih.gov. The structural calculations relied on a substantial dataset of experimental restraints, including 256 interresidue Nuclear Overhauser Effect (NOE)-derived distance restraints and 25 angle restraints obtained from vicinal coupling constants rcsb.org. These extensive NMR data were fundamental in defining the spatial relationships between atoms and residues, enabling the accurate determination of the peptide's three-dimensional structure in solution rcsb.org.
Distance Geometry and Molecular Dynamics Simulations in Structure Refinement
The refinement of the three-dimensional structure of this compound involved a combination of distance geometry and molecular dynamics (MD) simulations rcsb.orgebi.ac.uk. Distance geometry calculations were used to establish the approximate polypeptide fold by projecting interproton distance data from a multidimensional distance space into a three-dimensional Cartesian coordinate space rcsb.org. Subsequently, dynamical simulated annealing, a form of molecular dynamics, was applied for structure refinement rcsb.org. This process involved solving Newton's equations of motion, gradually cooling the system to overcome energy barriers and find the global minimum region of conformational space consistent with the experimental data. The 256 interresidue NOE-derived distance restraints and 25 angle restraints obtained from vicinal coupling constants were integral to these calculations, guiding the simulations towards accurate and converged structures rcsb.org.
Identification of Secondary Structural Elements (e.g., Beta-sheets, Turns)
Table 3: Secondary Structural Elements of this compound
| Secondary Structure | Residue Range | Description | Source |
| Beta-sheet | 7-9 | Part of a well-defined triple-stranded beta-sheet | rcsb.org |
| Beta-sheet | 20-24 | Part of a well-defined triple-stranded beta-sheet | rcsb.org |
| Beta-sheet | 30-34 | Part of a well-defined triple-stranded beta-sheet | rcsb.org |
| Turns | N/A | Four tight turns | rcsb.org |
Characterization of Tertiary Structural Motifs (e.g., Cystine-Knot Fold, Inhibitor Cystine-Knot (ICK) Motif)
Mu-agatoxin-I (mu-Aga-I), a neurotoxin isolated from the venom of the American funnel-web spider Agelenopsis aperta, is a C-terminally amidated peptide comprising 36 amino acids and featuring four internal disulfide bonds. nih.govwikipedia.org Its solution structure, determined through Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, reveals a highly defined tertiary architecture. nih.gov The core of mu-Aga-I consists of a well-defined triple-stranded beta-sheet, involving residues 7-9, 20-24, and 30-34, complemented by four tight turns. nih.gov This compact and rigid structure is significantly stabilized by its disulfide linkages. nih.govwikipedia.org
The tertiary fold of mu-agatoxin-I is characteristic of a broader class of venom peptides that adopt the inhibitor cystine knot (ICK) motif, often referred to as a "knottin" fold. researchgate.netmdpi.comuq.edu.au The canonical ICK motif is defined by an embedded ring formed by two disulfide bonds and their connecting backbone segments, which is then threaded by a third disulfide bond, creating a topologically unique knot. researchgate.netuq.edu.audiva-portal.org While many ICK peptides typically feature three disulfide bonds, mu-agatoxins, including mu-agatoxin-I, are notable for possessing four intramolecular disulfide bonds. nih.govwikipedia.org Despite this variation in the number of disulfide bridges, mu-agatoxin-I shares the fundamental global fold and exceptional structural stability conferred by the ICK superfamily, which makes it resistant to denaturation and proteolytic degradation. mdpi.comuq.edu.audiva-portal.org
Structural Homology and Conservation within Peptide Toxin Superfamilies
Mu-agatoxins exhibit significant structural homology and conservation within the broader landscape of peptide toxin superfamilies, especially those targeting ion channels. Despite their specific activity as modifiers of insect neuronal voltage-activated sodium channels, mu-agatoxins share common secondary and tertiary structural motifs with phylogenetically diverse peptide toxins that target a variety of ion channel types. nih.govwikipedia.orgresearchgate.net This suggests a convergent evolution of highly stable structural scaffolds for diverse pharmacological functions. nih.gov
The inhibitor cystine knot (ICK) motif is a prevalent structural feature among many spider venom peptides, as well as toxins from marine cone snails and scorpions. researchgate.netmdpi.comuq.edu.au This motif provides an exceptionally stable framework, characterized by a series of disulfide bonds that create a knotted topology. researchgate.netuq.edu.audiva-portal.org The conservation of this cystine framework is crucial; even as mature peptide sequences evolve within toxin superfamilies, the underlying disulfide connectivity patterns often remain strictly unchanged, thereby maintaining the constrained globular conformation essential for their biological activity. mdpi.com
Within the venom of Agelenopsis aperta, mu-agatoxins exist alongside other classes of agatoxins, such as alpha-agatoxins and omega-agatoxins. researchgate.net While all originate from the same spider, these classes target distinct ion channels and possess different mechanisms of action: alpha-agatoxins block glutamate-activated receptor channels, omega-agatoxins inhibit voltage-dependent calcium channels, and mu-agatoxins specifically modify insect voltage-gated sodium channels. wikipedia.orgresearchgate.net This illustrates how a single venom source can yield a diverse array of toxins built upon conserved structural principles, allowing for highly selective targeting of different physiological processes across various prey species. nih.govresearchgate.net
Molecular Mechanism of Action of Mu Agatoxin I on Ion Channels
Selective Modulation of Voltage-Gated Sodium Channels (Nav Channels)
Mu-agatoxin I functions as a specific modifier of voltage-activated sodium channels, primarily at the presynaptic terminals. google.comnih.govuni-freiburg.de This modification leads to an increased sensitivity of these channels. google.com The toxin's interaction with Nav channels is complex, influencing both their activation and inactivation processes. nih.govabcam.com Mu-agatoxins are classified within the beta/delta-agatoxin family, characterized by their insecticidal neurotoxic activity through the modification of presynaptic voltage-gated sodium channels. abcam.com
A defining characteristic of this compound is its remarkable specificity for insect voltage-gated sodium channels. It exclusively targets these channels, demonstrating no discernible effect in other species. google.comuni-freiburg.dercsb.org Specifically, it modulates the insect Nav channel, exemplified by the DmNaV1/tipE (para/tipE) subtype. nih.govabcam.com Unlike some other spider toxins, this compound does not affect mammalian Nav1.2 channels even at high concentrations. Research indicates that mu-agatoxins bind to neurotoxin site 4 on Nav channels.
Electrophysiological Effects on Channel Gating and Kinetics
This compound profoundly alters the kinetics of neuronal voltage-activated sodium channels in insects. tocris.com Its action results in a complex, bell-shaped voltage-dependent modulation of both the activation and inactivation of insect Nav channels. nih.gov This modulation suggests that there is no strict correlation between the toxin binding site and its effect on channel gating.
A key electrophysiological effect of this compound is its ability to induce a hyperpolarizing shift in the voltage-dependence of Nav channel activation. uni-freiburg.denih.govabcam.com This shift effectively moves the excitation threshold of the channels downwards, increasing their sensitivity and the probability of opening. google.com This mode of action is analogous to that observed with scorpion β-toxins, which also target site 4 on Nav channels.
The electrophysiological consequence of this compound's action on Nav channel activation can be summarized as follows:
| Effect | Description | Analogous to |
| Hyperpolarizing Shift in Activation | Voltage-dependence of channel activation shifts to more negative potentials. | Scorpion β-toxins |
| Downward Shift in Excitation Threshold | Channels become more sensitive and prone to opening. | N/A |
Beyond modulating activation, this compound, specifically mu-agatoxin-Ao1a, is known to induce a non-inactivating persistent sodium current, described as a site 3-like action. nih.gov A persistent sodium current (INaP) refers to a sub-threshold, biological electric current generated by voltage-gated sodium channels that exhibit incomplete or slow inactivation. This current results from the channel remaining constitutively active and conducting sodium, thus creating a persistently active inward sodium current.
This compound also significantly affects the inactivation properties of Nav channels. nih.govabcam.com It slows the inactivation of these channels, an action often characterized as a site 3-like effect. This modulation of inactivation is voltage-dependent. nih.govabcam.com
Impact on Neuronal Excitability and Neurotransmitter Release
The intricate modulation of Nav channels by this compound has profound consequences for neuronal excitability and neurotransmitter release. By increasing the probability of sodium channel opening and shifting the excitation threshold downwards, the toxin leads to depolarization. google.com This, in turn, can result in the establishment of repetitive action potentials in motor neurons. google.com The increased frequency of spontaneous excitatory postsynaptic currents directly contributes to the release of neurotransmitters. google.com
Studies on related mu-agatoxins, such as mu-agatoxin-Aa1a, highlight broader physiological impacts. This peptide has been shown to prevent ischemia-reperfusion injury of cells by modulating intracellular ion concentrations, including sodium and calcium, and contributing to the maintenance of elevated intracellular pH. It also plays a role in reducing apoptosis and preventing a decrease in intracellular sodium and calcium ion concentrations under such conditions.
Spontaneous Excitatory Postsynaptic Currents
The modification of presynaptic voltage-activated sodium channels by this compound results in an increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs). This heightened channel sensitivity and the subsequent depolarization enhance the likelihood of sodium channels opening, culminating in increased neurotransmitter release at the neuromuscular junction wikipedia.orgwikipedia.orgeasychem.org.
Repetitive Action Potentials in Motor Neurons
A critical consequence of this compound's interaction with insect Nav channels is the establishment of repetitive action potentials in motor neurons wikipedia.orgwikipedia.orgnih.gov. By causing sodium channels to open more readily at the normal resting potential, the toxin triggers sustained and uncontrolled electrical firing in these neurons, leading to an irreversible spastic paralysis in insects nih.govciteab.comuni-freiburg.de.
A summary of this compound's effects on neuronal activity is provided in the table below:
| Effect Category | Specific Action on Ion Channels | Physiological Outcome |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Modifies presynaptic voltage-activated sodium channels, increasing their sensitivity and lowering the excitation threshold. | Elevated probability of sodium channel opening, leading to increased frequency of spontaneous excitatory postsynaptic currents and subsequent neurotransmitter release. wikipedia.orgwikipedia.orgeasychem.org |
| Repetitive Action Potentials | Induces sodium channels to open at normal resting potentials. | Triggers repetitive action potentials in motor neurons, contributing to an irreversible spastic paralysis in insects. wikipedia.orgwikipedia.orgnih.govciteab.comuni-freiburg.de |
| Depolarization Effects | Shifts the excitation threshold downwards, enhancing sodium channel opening. | Leads to cellular depolarization due to increased sodium influx and subsequent calcium influx. wikipedia.org |
Depolarization Effects
The primary effect of this compound on membrane potential is depolarization. By shifting the excitation threshold of sodium channels downwards, the toxin facilitates their opening, allowing a greater influx of sodium ions into the cell wikipedia.org. This influx leads to membrane depolarization, which in turn can trigger calcium influx, further contributing to the dysregulation of neuronal activity wikipedia.org.
Identification and Characterization of the Toxin Binding Site on Nav Channels
Mu-agatoxins specifically modify presynaptic voltage-activated sodium channels wikipedia.org. Research indicates that these toxins cause a hyperpolarizing shift in the voltage-dependence of activation of Nav channels, an action analogous to that of scorpion beta-toxins, which typically bind to Site 4 t3db.caebi.ac.uk. Additionally, mu-agatoxins have been observed to slow the inactivation of Nav channels, a characteristic typically associated with toxins binding to Site 3 t3db.caebi.ac.uk. This suggests a complex mode of action, potentially encompassing features of both Site 3 and Site 4 modulation t3db.ca. The binding of insect-selective spider toxins like mu-agatoxins involves multipoint attachment sites, including segments of external loops within domains I, III, and IV of the insect voltage-gated sodium channel guidetopharmacology.org.
The three-dimensional solution structure of this compound (mu-Aga-I), determined by Nuclear Magnetic Resonance (NMR) spectroscopy, reveals a well-defined triple-stranded beta-sheet involving residues 7-9, 20-24, and 30-34, along with four tight turns rcsb.orgwikidata.org. The peptide contains eight cysteine residues involved in four intramolecular disulfide bonds, which are crucial for its structural stability and function uniprot.orgrcsb.orgwikidata.org. Despite its specific activity on sodium channels, this compound shares common secondary and tertiary structural motifs with other phylogenetically diverse peptide toxins that target various ion channel types, highlighting a conserved structural fold among neurotoxins rcsb.orgwikidata.org.
Biological Specificity and Physiological Manifestations of Mu Agatoxin I
Phyla-Specificity of Mu-Agatoxin I Activity (Insects vs. Vertebrates)
A defining characteristic of this compound is its remarkable phyla-specificity, demonstrating potent activity against insects while exhibiting negligible effects on vertebrates google.comgoogle.comnih.govchem960.com. Research indicates that mu-agatoxins selectively target insect voltage-gated sodium channels (NaV) without significant impact on their mammalian counterparts google.comgoogle.comnih.govchem960.comuni-freiburg.de. For instance, studies involving direct injection of mu-agatoxins into the rodent brain have shown no visible effect on behavior google.com. Similarly, the application of micromolar concentrations of mu-agatoxins to acutely isolated rat dorsal root ganglion neurons revealed no effect on channel behavior google.com. This selectivity is a crucial aspect, differentiating mu-agatoxins from other spider toxins like alpha-agatoxins and omega-agatoxins, which can modify both insect and vertebrate ion channels google.comnih.govchem960.com.
This inherent specificity for insect sodium channels underscores the potential of this compound as a candidate for biopesticide development, offering a more environmentally benign alternative to broad-spectrum chemical insecticides google.com. The distinct pharmacological profiles between insect and vertebrate sodium channels, despite structural similarities, enable this selective targeting by toxins such as this compound.
Insecticidal Activity and Induced Paralysis Mechanisms
This compound exerts its insecticidal activity by inducing a gradual but irreversible spastic paralysis in affected insects hellobio.com. This paralytic effect stems from the toxin's specific interaction with presynaptic voltage-activated sodium channels located at the neuromuscular junctions of insects nih.govgoogle.comgoogle.comnih.gov.
The mechanism of action involves the modification of these sodium channels, leading to several key physiological changes:
Increased Sensitivity and Hyperpolarizing Shift: Mu-agatoxins cause an increased sensitivity of the sodium channels, shifting their voltage-dependent activation to more negative potentials. This action is analogous to that of certain scorpion beta-toxins nih.gov.
Enhanced Neurotransmitter Release: The altered sodium channel kinetics result in an increased frequency of spontaneous excitatory postsynaptic currents, which in turn leads to enhanced neurotransmitter release nih.govgoogle.comnih.gov.
Repetitive Action Potentials: This cascade of events culminates in repetitive action potentials in motor neurons, contributing to the observed spastic paralysis nih.govgoogle.comnih.gov.
Slowed Inactivation: In addition to modulating activation, mu-agatoxins have also been shown to slow the inactivation of NaV channels, contributing to their sustained excitatory effect.
The combined effect of these actions disrupts normal neuronal excitability and synaptic transmission, overwhelming the insect's nervous system and leading to sustained muscle contraction and paralysis.
Synergistic Interactions with Other Venom Components (e.g., Alpha-Agatoxins)
Alpha-agatoxins are a distinct class of toxins that act as non-competitive, use-dependent antagonists of postsynaptic glutamate (B1630785) receptor channels google.comgoogle.comnih.govchem960.com. While alpha-agatoxins typically cause rapid but reversible paralysis in insects when administered alone, their co-injection with mu-agatoxins significantly enhances the paralytic effect google.comhellobio.comgoogle.com. This synergism is particularly evident in the prolonged duration of paralysis observed when both toxin classes are present google.comgoogle.com. For example, studies with adult house flies demonstrated that while alpha-agatoxin (e.g., AG489) caused immediate but reversible paralysis and this compound showed symptoms only after several hours, their co-injection resulted in high levels of sustained paralysis throughout the observation period, illustrating a synergistic effect google.com. This joint action allows the spider to achieve maximum toxicity with a minimal quantity of venom, optimizing its prey capture strategy.
Biosynthesis and Post Translational Processing of Mu Agatoxin I
Ribosomal Biosynthesis of Precursor Peptides
Like most peptide toxins found in animal venoms, µ-agatoxin I is a product of ribosomal synthesis, meaning it is encoded by a specific gene and translated from messenger RNA (mRNA). nih.govresearchgate.net The initial product of translation is not the mature toxin but a larger, inactive precursor protein known as a prepropeptide. researchgate.net While the exact precursor sequence for µ-agatoxin I has not been fully detailed in published literature, the general structure for spider venom toxins is well-established through molecular cloning of related agatoxins, such as ω-agatoxin IA from the same spider. nih.govnih.gov
This precursor structure typically consists of three distinct domains:
An N-terminal signal peptide: This sequence directs the nascent polypeptide into the endoplasmic reticulum (ER), the cellular machinery responsible for protein folding and secretion. researchgate.net This signal is cleaved off during translocation into the ER.
A propeptide region: Following the signal peptide is a propeptide sequence, which is often acidic (rich in residues like glutamate) and can vary in length. researchgate.netnih.gov This region is thought to play several roles, including ensuring the correct folding of the mature toxin and preventing the toxin from being active until it is secreted from the venom gland.
The mature toxin sequence: The final part of the precursor is the sequence that corresponds to the active µ-agatoxin I peptide.
The propeptide regions are later removed by specific proteases, known as propeptide convertases, to release the mature toxin. researchgate.net In the case of ω-agatoxin IA, excision of the propeptide is signaled by flanking arginine residues, a common recognition site for such enzymes. nih.gov
Table 1: General Structure of an Agatoxin Precursor Peptide
| Domain | Function | Fate |
| Signal Peptide | Directs protein to the endoplasmic reticulum for secretion. | Cleaved off during ER translocation. |
| Propeptide | Assists in proper folding; keeps the toxin inactive. | Excised by proteases after folding. |
| Mature Toxin | The final, biologically active peptide sequence. | Secreted as the active venom component. |
Enzymatic Pathways for C-Terminal Amidation
A key feature of µ-agatoxin I is that its C-terminus is amidated, meaning the final carboxyl group is replaced with an amide group (-CONH₂). nih.govuniprot.orgmdpi.com This modification is common in spider venom peptides and is critical for their biological activity and stability, as it can protect the peptide from degradation by carboxypeptidases. nih.gov
This amidation is not a direct result of translation but is achieved through a two-step enzymatic process. The gene encoding the toxin includes a codon for a glycine residue immediately following the last amino acid of the mature toxin sequence. This glycine-extended precursor is the substrate for a crucial enzyme complex called Peptidylglycine α-amidating Monooxygenase (PAM). uniprot.org
The PAM enzyme complex catalyzes the following reactions:
Hydroxylation: The first enzyme in the complex, Peptidylglycine α-hydroxylating monooxygenase (PHM), uses molecular oxygen and ascorbate to hydroxylate the α-carbon of the C-terminal glycine residue. uniprot.org
Lyase Activity: The second enzyme, Peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then cleaves the bond between the α-carbon and the nitrogen of the glycine, releasing the mature C-terminally amidated peptide and glyoxylate as a byproduct. uniprot.org
While the specific PAM enzyme from Agelenopsis aperta has not been isolated, this enzymatic pathway is highly conserved and is considered the universal mechanism for peptide amidation in animals. unige.ch
Oxidative Folding and Disulfide Bond Formation
The structure of µ-agatoxin I is constrained by four intramolecular disulfide bonds, which are formed by the oxidative coupling of eight cysteine residues within its sequence. uniprot.orgmdpi.com These bonds are essential for establishing the toxin's stable three-dimensional structure, a compact fold known as an inhibitor cystine knot (ICK). nih.govumich.edu This intricate knot-like architecture is responsible for the toxin's remarkable stability and its precise interaction with insect sodium channels. umich.edu
The formation of these specific disulfide bonds is a highly controlled process that occurs within the endoplasmic reticulum of the venom gland cells. This process, known as oxidative folding, is facilitated by a family of enzymes called Protein Disulfide Isomerases (PDIs). researchgate.netnih.gov PDIs play a central role in catalyzing both the formation and the rearrangement of disulfide bonds, ensuring that the correct cysteine pairings are made to achieve the native, functional conformation of the peptide. nih.gov
Given the complexity and density of cysteine residues in spider toxins, it is hypothesized that venom glands possess a highly efficient and specialized set of PDI enzymes. Studies on other venomous animals, like cone snails, have revealed a rapid expansion and diversification of the PDI gene family, which is believed to have co-evolved with the diversification of cysteine-rich toxins to ensure their efficient and correct folding. nih.gov A similar scenario is likely in spiders, where these specialized foldases facilitate the production of the vast arsenal of disulfide-rich toxins like µ-agatoxin I.
Gene Expression and Transcriptomic Analysis in Venom Glands
The production of µ-agatoxin I is underpinned by the high-level expression of its corresponding gene within the specialized secretory cells of the spider's venom gland. Transcriptomic analysis, which involves sequencing all the mRNA molecules in a tissue, provides a snapshot of the genes that are actively being expressed. While a specific venom gland transcriptome for Agelenopsis aperta with detailed expression levels for µ-agatoxin I is not publicly available, studies on the related species Agelenopsis naevia and other spiders provide significant insights.
These analyses consistently reveal that spider venom glands are highly specialized molecular factories, with the vast majority of gene expression dedicated to producing venom components. Transcripts encoding for disulfide-rich peptide toxins, particularly those with a cystine knot motif like µ-agatoxin I, are among the most abundant molecules found.
A transcriptomic study of the venom gland of Agelenopsis naevia identified numerous transcripts that code for cystine knot toxins, alongside other venom components such as metalloproteases and hyaluronidase. This indicates that the genetic machinery for producing agatoxin-like peptides is a dominant feature of the venom gland's transcriptional landscape. The high abundance of these transcripts ensures a robust and continuous supply of the precursor peptides needed to produce the complex venom cocktail used for predation and defense.
Table 2: Representative Toxin-Related Transcripts Found in Araneomorph Spider Venom Glands
| Toxin/Enzyme Class | Representative Function | Expected Presence in A. aperta |
| Cystine Knot Toxins (e.g., Agatoxins) | Neurotoxic (Ion channel modulation) | High |
| Astacin-like Metalloproteases | Tissue degradation, spreading factor | High |
| Hyaluronidase | Breaks down extracellular matrix, spreading factor | High |
| Cysteine-Rich Secretory Proteins (CRISPs) | Various, potentially ion channel modulation | Moderate |
| Other Neurotoxins | Targeting various receptors and channels | High |
This table is based on general findings from spider venom transcriptomics and specific findings in the related genus Agelenopsis.
Advanced Research Methodologies Applied to Mu Agatoxin I
Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)
The chemical synthesis of complex polypeptides such as μ-agatoxin I is a significant challenge, primarily due to their size and the presence of multiple disulfide bonds which must be correctly formed to ensure proper three-dimensional structure and biological activity. Solid-Phase Peptide Synthesis (SPPS) has emerged as the principal technique for assembling the linear amino acid sequence of such toxins.
SPPS, pioneered by Robert Bruce Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This methodology simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing after each reaction step. bachem.com The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. researchgate.netrsc.org In this method, the temporary Nα-amino protecting group is the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile t-butyl derivatives.
A typical SPPS cycle involves several key steps, as detailed in the table below.
| Step | Procedure | Purpose |
| 1. Deprotection | The resin-bound peptide is treated with a mild base, commonly a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). | To remove the Fmoc protecting group from the N-terminal amino acid, exposing a free amine for the next coupling reaction. researchgate.netuci.edu |
| 2. Washing | The resin is thoroughly washed with a solvent such as DMF. | To remove the piperidine and the cleaved Fmoc by-product, ensuring a clean reaction environment for the next step. bachem.com |
| 3. Activation & Coupling | The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU). This activated amino acid is then added to the resin. | To facilitate the formation of a new peptide bond between the incoming amino acid and the N-terminal amine of the growing peptide chain. uci.edupeptide.com |
| 4. Washing | The resin is again washed with a solvent like DMF. | To remove excess reagents, the unreacted activated amino acid, and soluble by-products from the coupling reaction. bachem.com |
This cycle is repeated until the entire amino acid sequence of the target peptide is assembled. Upon completion of the linear chain, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). researchgate.net
A critical challenge in the synthesis of toxins like the agatoxins is the formation of multiple, specific disulfide bridges. For instance, the related toxin ω-agatoxin IVA, which also originates from the venom of Agelenopsis aperta, contains four disulfide bonds. nih.gov Its successful synthesis via SPPS provides a roadmap for μ-agatoxin I. The process involves two main strategies for disulfide bond formation:
Oxidative Folding : After the linear peptide is cleaved from the resin and fully deprotected, it is subjected to a controlled oxidative environment (e.g., a redox buffer system). This allows the peptide to fold and form the thermodynamically most stable disulfide bond arrangement, which ideally corresponds to the native, biologically active structure. nih.govnih.gov
Regioselective Disulfide Formation : This more controlled approach uses "orthogonal" protecting groups for the cysteine residues. researchgate.net Different classes of protecting groups (e.g., Acetamidomethyl (Acm), Trityl (Trt), tert-butyl (tBu)) are used for specific pairs of cysteines. biotage.com These groups can be removed selectively under different chemical conditions, allowing the disulfide bonds to be formed one at a time in a predetermined order, thereby preventing mispairing. nih.govbiotage.com
In the synthesis of ω-agatoxin IVA, researchers used Acm to protect all eight cysteine residues during SPPS. nih.gov After assembly and cleavage, the Acm groups were removed, and the peptide was subjected to oxidative refolding to form the four correct disulfide links. nih.gov The final product was then purified and characterized to confirm it possessed the same biological potency as the natural toxin. nih.gov This combined approach of SPPS followed by oxidative folding is a powerful method for producing complex venom peptides for research purposes.
Preclinical and Biotechnological Applications of Mu Agatoxin I
Utility as a Selective Pharmacological Probe for Ion Channel Research
Mu-agatoxin I (specifically, mu-agatoxin-Aa1a) is recognized as a specific modifier of voltage-activated sodium channels, particularly in insect neuronal systems nih.govsmartox-biotech.comresearchgate.netnih.govmdpi.comwikipedia.org. It exerts its effect by shifting the voltage-dependent activation of these sodium channels to more negative potentials, leading to increased spontaneous neurotransmitter release and repetitive action potentials researchgate.netnih.gov. This selectivity for insect channels, with no effect on other species' sodium channels, highlights its utility as a precise pharmacological tool wikipedia.org.
The distinct mechanism of action of this compound, which modulates channel kinetics rather than simply blocking pores, allows researchers to differentiate between various ion channel subtypes and investigate their physiological roles rcsb.orgresearchgate.net. Such specificity is invaluable in dissecting the complex functions of ion channels in excitable cells, providing insights into their structure, gating mechanisms, and involvement in neurological processes researchgate.net. The stable cystine-knot scaffold of this compound also makes it amenable to structural studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which has revealed its well-defined triple-stranded beta-sheet structure and four tight turns, further aiding in understanding its interaction with ion channels rcsb.org.
Biopesticide Development Potential
The insect-selective neurotoxic properties of this compound position it as a promising lead compound for the development of novel biopesticides smartox-biotech.comresearchgate.netwikipedia.orgresearchgate.netuts.edu.auscispace.com. Unlike many conventional chemical insecticides, which face issues of resistance development and environmental concerns, spider venom peptides offer a diverse library of hyperstable mini-proteins that target novel sites in insects, primarily ion channels researchgate.netnih.gov.
This compound, by specifically targeting insect voltage-gated sodium channels and causing convulsive paralysis, presents a potent and environmentally friendlier alternative for pest control wikipedia.orgresearchgate.net. Its action leads to increased sensitivity of these channels, effectively lowering the excitation threshold in insect neuronal systems, which contributes to its insecticidal effect wikipedia.org. The high specificity of mu-agatoxins for insect channels, with minimal or no effect on vertebrate channels, suggests a favorable safety profile for non-target organisms, including humans researchgate.netnih.gov. This selectivity is a crucial advantage for biopesticide development, as it reduces concerns over human health and environmental impact researchgate.net.
Cytoprotective Effects in Cellular Ischemia-Reperfusion Injury Models
Mu-agatoxin-Aa1a has demonstrated significant cytoprotective effects in models of cellular ischemia-reperfusion injury (IRI) nih.govdntb.gov.uaresearchgate.netnih.govnih.govresearchgate.net. IRI is a complex pathophysiological process that exacerbates cell dysfunction and death following the restoration of blood flow to previously ischemic tissues, often encountered in conditions like myocardial infarction and organ transplantation nih.govresearchgate.netnih.gov. Mu-agatoxin-Aa1a's ability to modulate sodium channels has been explored as a strategy to mitigate damage during IRI nih.govmdpi.comdntb.gov.uaresearchgate.netnih.govnih.gov.
In experimental settings using CHO-K1 epithelial cell cultures subjected to oxygen-glucose deprivation/reoxygenation-reperfusion, mu-agatoxin-Aa1a effectively prevented IRI-induced cell damage, including reducing levels of apoptosis and necrosis even at nanomolar concentrations (e.g., 10 nM) nih.govdntb.gov.uanih.gov.
Regulation of Intracellular Ion Concentrations
A key mechanism underlying the cytoprotective effects of mu-agatoxin-Aa1a involves its ability to regulate intracellular ion concentrations during IRI nih.govdntb.gov.uaresearchgate.netnih.govnih.gov. During reperfusion, an increase in intracellular sodium ion concentration is a significant factor contributing to cellular damage nih.govdntb.gov.ua. Mu-agatoxin-Aa1a helps prevent a sharp decrease in the intracellular concentrations of sodium and calcium ions that occurs during IRI nih.govdntb.gov.uanih.gov. While it primarily modulates sodium channels, its influence on sodium levels can indirectly affect calcium homeostasis, as sodium-calcium exchangers play a role in maintaining ion balance nih.gov. It has been observed to slow down the reduction of intracellular calcium ion concentration during reoxygenation-reperfusion, although it does not significantly affect intracellular potassium ion concentration nih.gov. This modulation of ion flux is critical for cell survival under stress conditions.
Table 1: Effect of Mu-Agatoxin-Aa1a on Intracellular Ion Concentrations During IRI
| Ion (in CHO-K1 cells) | Effect during IRI (without toxin) | Effect with Mu-Agatoxin-Aa1a during IRI | Reference |
| Sodium (Na+) | Decrease | Prevents decrease | nih.govdntb.gov.uanih.gov |
| Calcium (Ca2+) | Decrease | Slows down reduction | nih.govdntb.gov.uanih.gov |
| Potassium (K+) | No significant effect observed | No significant effect observed | nih.gov |
Modulation of Cellular Homeostasis (e.g., pH, ROS, Mitochondrial Potential)
Beyond ion regulation, mu-agatoxin-Aa1a contributes to maintaining broader cellular homeostasis, including intracellular pH, reactive oxygen species (ROS) levels, and mitochondrial potential nih.govdntb.gov.uanih.gov. Ischemia leads to cellular acidosis, but reperfusion often results in a rapid normalization of intracellular pH, which can paradoxically exacerbate cell death nih.govnih.gov. Mu-agatoxin-Aa1a aids in maintaining an elevated intracellular pH under reoxygenation-reperfusion conditions, thereby mitigating this detrimental pH shift nih.govdntb.gov.uanih.gov.
Furthermore, IRI is associated with increased production of ROS and disruption of mitochondrial function, including a decrease in mitochondrial membrane potential nih.govd-nb.infomedsci.org. Mu-agatoxin-Aa1a has been shown to reduce the intracellular concentration of ROS and prevent the decrease in mitochondrial potential under reoxygenation/reperfusion conditions nih.govdntb.gov.uanih.gov. It also helps maintain nitric oxide (NO) concentration, which favorably affects cell survival and can influence mitochondrial membrane potential nih.gov. These adaptogenic properties indicate mu-agatoxin-Aa1a's potential in mitigating the severe physiological changes that occur during post-ischemic recovery nih.govdntb.gov.ua.
Table 2: Modulation of Cellular Homeostasis by Mu-Agatoxin-Aa1a During IRI
| Homeostatic Factor (in CHO-K1 cells) | Effect during IRI (without toxin) | Effect with Mu-Agatoxin-Aa1a during IRI | Reference |
| Intracellular pH | Rapid normalization (detrimental) | Maintenance of elevated pH | nih.govdntb.gov.uanih.gov |
| Reactive Oxygen Species (ROS) | Increase | Reduction in concentration | nih.govdntb.gov.uanih.gov |
| Mitochondrial Potential | Decrease | Prevention of decrease | nih.govdntb.gov.uanih.gov |
| Nitric Oxide (NO) | Decrease | Prevention of decrease | nih.gov |
Applications as a Molecular Scaffold for Peptide Engineering
The stable cystine-knot (knottin) scaffold of agatoxins, including this compound, renders them highly attractive for peptide engineering applications pnas.orgresearchgate.netgoogleapis.complos.orgresearchgate.net. This robust structural motif provides a rigid framework into which functional loops or motifs can be inserted, allowing for the development of novel peptides with tailored binding specificities and enhanced stability pnas.orgresearchgate.netgoogleapis.complos.org. The well-defined three-dimensional conformation of knottins makes them ideal for designing molecular probes and therapeutic agents googleapis.complos.org.
For example, the NMR structure of mu-agatoxin-Aa1a (PDB ID: 1EIT) has served as a template for generating homology models of other peptides, demonstrating its utility as a structural basis for designing new molecules pnas.org. This highlights the versatility of the agatoxin scaffold for creating a wide array of engineered peptides plos.org.
Development of Novel Binding Agents (e.g., Integrin Targeting)
Agatoxin, as a molecular scaffold, has been successfully engineered to develop novel binding agents, particularly those targeting integrin receptors researchgate.netgoogleapis.complos.orggoogle.com. Integrins are cell surface receptors crucial for cell adhesion, motility, and differentiation, and are often overexpressed in pathological conditions such as cancer and angiogenesis googleapis.comgoogle.comresearchgate.net.
Through rational loop-grafting approaches, specific integrin-binding motifs, such as the Arg-Gly-Asp (RGD) sequence, can be incorporated into the agatoxin scaffold researchgate.netgoogleapis.complos.org. For instance, by substituting a disulfide-constrained loop from an engineered Agouti-related protein (AgRP) mutant, an agatoxin variant has been created that binds with high affinity (low nanomolar range) to tumor-associated integrins like αvβ3 researchgate.netplos.org. These engineered knottins have shown promise as molecular imaging agents, demonstrating high tumor imaging contrast in glioblastoma xenograft models researchgate.netplos.orgresearchgate.net. This engineering capability validates agatoxin as a viable molecular scaffold for developing targeted probes and potential therapeutic agents for various diseases, including cancer researchgate.netplos.orggoogle.com.
Comparative Pharmacology and Evolutionary Aspects of Mu Agatoxins
Comparison with Other Agatoxin Subclasses (Alpha-Agatoxins, Omega-Agatoxins)
Mu-agatoxins (µ-agatoxins), such as mu-agatoxin I, are C-terminally amidated peptides typically composed of 35-37 amino acids, stabilized by four intramolecular disulfide bonds. wikipedia.orginvivochem.comidrblab.netuni-freiburg.de These toxins act as highly specific modifiers of presynaptic voltage-activated sodium channels (Nav channels) in the neuromuscular joints of insects. nih.govinvivochem.comavantorsciences.com Their mechanism involves increasing the sensitivity of these sodium channels, which shifts the excitation threshold downwards, leading to an increased frequency of spontaneous excitatory postsynaptic currents and repetitive motor neuron activity. wikipedia.orginvivochem.comavantorsciences.com Mu-agatoxins induce a slow, long-lasting paralysis in insects and are notable for their species specificity, demonstrating no observed effect in other species. nih.gov
In contrast, alpha-agatoxins (α-agatoxins) are polyamines linked to an aromatic moiety. nih.govwikipedia.org Their primary mechanism involves blocking glutamate-activated receptor channels in the neuronal postsynaptic terminals of both insects and mammals. nih.govwikipedia.orgavantorsciences.comregulations.gov Alpha-agatoxins function as non-competitive, use-dependent antagonists, affecting both NMDA and AMPA receptors in mammals and leading to a rapid but reversible paralysis in insects. nih.govwikipedia.orgavantorsciences.com Unlike mu-agatoxins, alpha-agatoxins can modify ion channels in both insects and vertebrates. avantorsciences.comchem960.com
Omega-agatoxins (ω-agatoxins) are antagonists of voltage-sensitive calcium channels (CaV channels), thereby inhibiting neurotransmitter release. nih.govwikipedia.orghellobio.com These peptides are subdivided into various classes based on their primary structures, biochemical properties, and calcium channel specificity. nih.govwikipedia.org For instance, omega-agatoxin IVA (ω-Aga-IVA) is a potent and selective blocker of P/Q-type Ca2+ (Cav2.1) channels, exhibiting IC50 values of 2 nM for P-type and 90 nM for Q-type channels. invivochem.comchem960.comhawaii.eduinvivochem.com Omega-agatoxin IVA prevents glutamate (B1630785) exocytosis and calcium influx triggered by high potassium levels, while not affecting L-type or N-type calcium channels. invivochem.comhawaii.eduinvivochem.com It acts as a gating modifier toxin, shifting channel activation to more depolarized voltages. chem960.com While some omega-agatoxins, such as Type IA and IIA, primarily affect insect calcium channels, others like Type IIIA and IVA have effects on vertebrate calcium channels. nih.gov Omega-agatoxin I (ω-Aga-I) specifically blocks L-type calcium channels. nih.govwikipedia.org Generally, omega-agatoxins cause spasms and progressive paralysis in insects, with mild symptoms in humans. nih.gov Like alpha-agatoxins, omega-agatoxins are capable of modifying both insect and vertebrate ion channels. avantorsciences.comchem960.com
The distinct targets and effects of these agatoxin subclasses are summarized in the table below:
| Agatoxin Subclass | Primary Target | Mechanism of Action | Species Specificity | Paralysis Onset/Duration |
| Mu-Agatoxins | Voltage-gated Sodium Channels (Nav) | Modifies channel kinetics, increases sensitivity, shifts excitation threshold. nih.govinvivochem.comavantorsciences.com | Primarily Insects nih.gov | Slow, long-lasting nih.gov |
| Alpha-Agatoxins | Glutamate-activated Receptor Channels (NMDA, AMPA) | Non-competitive, use-dependent antagonism. nih.govavantorsciences.comregulations.gov | Insects and Vertebrates avantorsciences.comchem960.com | Rapid, reversible nih.gov |
| Omega-Agatoxins | Voltage-gated Calcium Channels (CaV) | Antagonism, blocks neurotransmitter release, gating modification (e.g., ω-Aga-IVA). nih.govavantorsciences.comchem960.comhellobio.com | Insects and Vertebrates nih.govavantorsciences.comchem960.com | Spasms, progressive paralysis nih.gov |
Details regarding specific "beta-agatoxins" or "delta-agatoxins" as distinct pharmacological subclasses from Agelenopsis aperta with detailed comparative pharmacology were not explicitly found in the provided sources.
Shared Structural Motifs and Functional Divergence Among Diverse Neurotoxins
Mu-agatoxins, exemplified by this compound, are peptides containing 36 amino acids and four internal disulfide bonds. uni-freiburg.dehellobio.comtocris.com Structural analysis of this compound by NMR revealed a well-defined triple-stranded beta-sheet involving residues 7-9, 20-24, and 30-34, along with four tight turns. uni-freiburg.dehellobio.comtocris.com Despite their specific action on insect sodium channels, μ-agatoxins share common secondary and tertiary structural motifs, often referred to as a "global fold," with a variety of phylogenetically diverse peptide toxins that target different types of ion channels. idrblab.netuni-freiburg.detocris.comgoogle.com Mu-agatoxin-Aa1a, for instance, is characterized as a spider ICK (inhibitor cystine knot) toxin. uni-freiburg.de This shared global fold, a common structural characteristic among many neurotoxins, highlights their evolutionary relationship from a common structural framework. idrblab.netuni-freiburg.describd.comiiab.me
This phenomenon of shared structural motifs alongside functional divergence is a recurring theme in neurotoxin evolution. For example, botulinum neurotoxins (BoNTs) and their associated non-toxic proteins share structural similarities, particularly in their motifs and zinc-binding sites. scribd.comiiab.me Despite these structural commonalities, BoNT serotypes exhibit significant sequence divergence and distinct functional effects, indicating an evolutionary ancestry with subsequent functional specialization. scribd.comlabsolu.canih.gov This demonstrates how minor variations in critical functional domains or sequence can lead to substantial differences in target specificity and biological activity, even within a conserved structural scaffold. chem960.com
Evolutionary Conservation of Ion Channel Targets across Phyla
Ion channels are fundamental to electrical excitability and intercellular communication across the animal kingdom. tocris.com Their essential roles make them prime targets for neurotoxins, leading to co-evolutionary arms races between venomous organisms and their prey or predators. This evolutionary pressure drives both the increasing potency of toxins and the compensatory diversification of ion channel targets.
Voltage-gated sodium channels (Nav channels), the primary targets of mu-agatoxins, are ancient structures that predated the emergence of neurons, being present in the common ancestor of choanoflagellates and animals. tocris.com Invertebrates, including insects which are specifically targeted by mu-agatoxins, possess distinct Nav channel genes (Nav1 and Nav2), while vertebrates typically have Nav1 family channels. tocris.com This evolutionary conservation underscores the fundamental importance of these channels in nervous system function.
The targets of other agatoxin subclasses also demonstrate broad conservation. Voltage-gated calcium channels (CaV channels), targeted by omega-agatoxins, and glutamate-gated ion channels, targeted by alpha-agatoxins, are widely distributed and essential for various physiological processes across diverse phyla. nih.gov For example, 43 out of 46 ion channel families have been conserved across bilaterians and are found even in basal metazoans like the cnidarian Nematostella, indicating high conservation of voltage-gated potassium channel proteins throughout metazoan evolution. The co-occurrence of such diverse ion channel proteins with the array of neurotoxins in cnidarians further supports a causal relationship rooted in co-evolutionary dynamics.
While mu-agatoxins display high specificity for insect sodium channels, highlighting a specialized evolutionary adaptation, other agatoxins like alpha- and omega-agatoxins demonstrate broader activity across both insect and vertebrate ion channels. nih.govavantorsciences.comchem960.com This differential specificity reflects the varied evolutionary pressures and target landscapes these toxins have encountered and adapted to over millions of years.
Future Research Directions for Mu Agatoxin I
Elucidation of Atomic-Level Toxin-Channel Interaction Mechanisms
A critical area for future research involves the detailed atomic-level elucidation of how Mu-agatoxin I interacts with its target, the voltage-gated sodium channels in insects. Previous studies have determined the solution structure of this compound using nuclear magnetic resonance (NMR) and molecular dynamics, revealing a well-defined triple-stranded beta-sheet and four tight turns nih.gov. These findings indicate that this compound shares common secondary and tertiary structural motifs with other phylogenetically diverse peptide toxins, despite its specific modification of sodium channels nih.gov.
Future research should focus on advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) or more sophisticated NMR studies of the toxin-channel complex, to capture the precise conformational changes induced by this compound binding. This would clarify the specific residues involved in the interaction and how the toxin shifts the voltage-dependent activation of neuronal sodium channels to more negative potentials, leading to depolarization nih.gov. Understanding these atomic-level interactions is crucial for rational drug design and potentially for engineering modified toxins.
Rational Design of this compound Analogs with Enhanced Specificity or Modified Activity
The detailed structural information of this compound provides a robust foundation for the rational design of novel analogs. Rational design aims to create peptides with enhanced specificity for particular insect sodium channel subtypes or with modified activity profiles. This compound is a C-terminally amidated peptide with 35-37 amino acids, constrained by four intramolecular disulfide bonds nih.gov. Modifications to its amino acid sequence, disulfide bond patterns, or C-terminal amidation could significantly alter its pharmacological properties.
Strategies for analog design could involve incorporating unnatural or D-amino acids, forming non-peptide bonds, and undertaking N/C-terminal modifications or cyclization of linear peptides to improve stability, potency, or bioavailability. Structure-activity relationship (SAR) studies will be pivotal in identifying key residues responsible for its effects on insect sodium channels, guiding the development of analogs with improved insecticidal efficacy or, potentially, new functionalities. The successful rational design of potent sodium channel inhibitors for other toxins underscores the feasibility of this approach for this compound.
Exploration of Expanded Therapeutic Applications in Preclinical Models
While this compound is known for its insect-specific action and lack of effect in other species, emerging research suggests potential expanded therapeutic applications beyond its traditional insecticidal scope nih.gov. Recent studies on Mu-agatoxin-Aa1a, a related mu-agatoxin peptide, have shown its ability to prevent ischemia-reperfusion injury (IRI) in cells. This includes maintaining elevated intracellular pH, reducing reactive oxygen species (ROS), and preventing decreases in nitric oxide (NO) concentration and mitochondrial potential under reoxygenation/reperfusion conditions.
These adaptogenic properties suggest that this compound, or its derivatives, could be explored in preclinical models for conditions involving cellular damage from ischemia-reperfusion events. Further investigations would focus on elucidating the precise cellular and molecular mechanisms underlying this protective effect, particularly its influence on intracellular sodium and calcium ion concentrations during IRI. This could lead to novel therapeutic strategies for a range of diseases where IRI is a significant factor. The broader context of peptide neurotoxins as modulators of ion channels for therapeutic purposes further supports this direction.
Investigation of this compound in Multi-Component Venom Synergism
Future research should meticulously investigate the molecular basis of this synergism. This includes identifying the specific molecular interactions and physiological pathways through which this compound's modulation of presynaptic voltage-activated sodium channels complements alpha-agatoxins' blockade of glutamate-activated receptor channels nih.gov. Studies could aim to identify other venom components that synergize with this compound, quantify the extent of these synergistic interactions (e.g., using fractional inhibitory concentration indices), and explore the potential to replicate these synergistic effects with purified components or synthetic analogs. Such insights could inform the development of more effective and targeted biopesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
